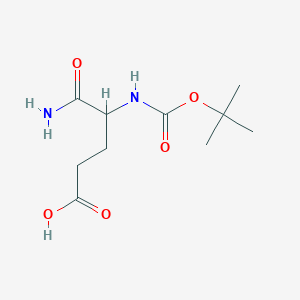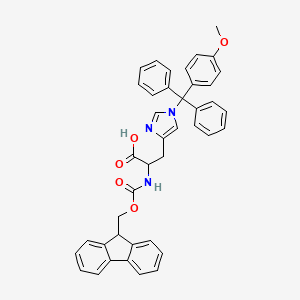
9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-
Descripción general
Descripción
9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-: is a nucleoside analog, specifically an adenosine analog. Nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has significant biological and pharmacological importance due to its ability to interfere with nucleic acid metabolism and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- typically involves the glycosylation of a purine base with a sugar moiety. The reaction conditions often require the use of a protected sugar derivative and a suitable catalyst to facilitate the formation of the glycosidic bond. Commonly used methods include:
Vorbrüggen Method: This method involves the activation of the sugar moiety with a silylating agent, followed by the reaction with the purine base in the presence of a Lewis acid catalyst.
Koenigs-Knorr Method: This method uses halogenated sugar derivatives and a silver salt catalyst to promote the glycosylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Purification Steps: Chromatographic techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine base, resulting in the formation of reduced purine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like boron trifluoride, silver salts.
Major Products:
Oxidized Derivatives: Products formed by the oxidation of the sugar moiety.
Reduced Purine Derivatives: Products formed by the reduction of the purine base.
Substituted Nucleosides: Products formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Nucleic Acid Analogs:
Biology:
Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism, such as adenosine deaminase.
Medicine:
Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair.
Antiviral Agents: Explored for its antiviral properties, particularly against viruses that rely on nucleic acid synthesis.
Industry:
Pharmaceutical Manufacturing: Used in the production of pharmaceutical formulations containing nucleoside analogs.
Mecanismo De Acción
The compound exerts its effects primarily by mimicking the structure of adenosine, allowing it to interact with enzymes and receptors involved in nucleic acid metabolism. It can be incorporated into DNA or RNA, leading to chain termination or mutations that disrupt nucleic acid function. The molecular targets include:
DNA Polymerases: Inhibition of DNA polymerases prevents DNA replication.
RNA Polymerases: Inhibition of RNA polymerases affects RNA synthesis.
Adenosine Receptors: Interaction with adenosine receptors can modulate various physiological processes.
Comparación Con Compuestos Similares
Adenosine: The natural nucleoside that 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- mimics.
Vidarabine: Another adenosine analog with antiviral properties.
Fludarabine: A nucleoside analog used as an anticancer agent.
Uniqueness:
Structural Features: The presence of the 5-deoxy-alpha-D-xylofuranosyl moiety distinguishes it from other adenosine analogs.
Biological Activity: Its unique structure allows it to interact with specific enzymes and receptors, leading to distinct pharmacological effects.
Propiedades
IUPAC Name |
2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIMTFOTBMPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863448 | |
| Record name | 9-(5-Deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55670-08-1, 4152-76-5, 72-90-2 | |
| Record name | NSC102642 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC86102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B13384803.png)


![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13384820.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13384826.png)

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxaMide, N-[(1S)-2-(diMethylaMino)-1-phenylethyl]-4,6-dihydro-6,6-diMethyl-3-[(2-Methylthieno[3,2-d]pyriMidin-4-yl)aMino]-](/img/structure/B13384840.png)

![8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B13384847.png)
![trilithium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate](/img/structure/B13384860.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13384875.png)

![(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B13384885.png)

